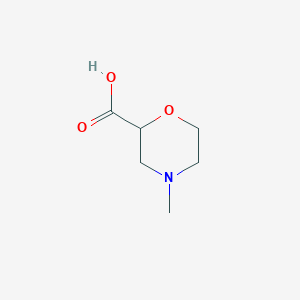

4-Methylmorpholine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylmorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-3-10-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIYTRWQOOXPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630354 | |

| Record name | 4-Methylmorpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842949-48-8 | |

| Record name | 4-Methylmorpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylmorpholine-2-carboxylic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 4-Methylmorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic route to this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves the construction of the morpholine-2-carboxylic acid core followed by N-methylation. The methodologies and data presented are based on established procedures for structurally related compounds.

Synthetic Strategy Overview

The synthesis of this compound can be logically approached in a two-stage process. The initial stage focuses on the stereoselective construction of the morpholine-2-carboxylic acid scaffold. This is followed by the introduction of the N-methyl group. A common and effective strategy is outlined below:

-

Synthesis of a Protected Morpholine-2-carboxylic Acid Precursor: This often involves the cyclization of a chiral amino alcohol with a suitable C2-synthon, followed by functional group manipulations to install the carboxylic acid. A widely used precursor is (S)-N-Boc-morpholine-2-carboxylic acid.

-

Deprotection and N-methylation: The protecting group on the nitrogen is removed, and the resulting secondary amine is methylated to yield the final product.

The overall synthetic pathway can be visualized as follows:

Figure 1: Proposed overall synthetic workflow for this compound.

Stage 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic Acid

This stage focuses on the construction of the chiral morpholine ring system with a carboxylic acid at the 2-position, protected with a tert-butyloxycarbonyl (Boc) group. The following experimental protocol is adapted from a reported synthesis of (S)-N-Boc-morpholine-2-carboxylic acid[1][2].

Experimental Protocol

Step 2.1: Synthesis of (S)-N-Benzyl-2-hydroxymethylmorpholine

-

To a jacketed 2 L reactor, charge N-benzylethanolamine (151.2 g, 1.0 mol), water (100 mL), and 2-propanol (100 mL).

-

Maintain the reactor at 20 °C using a circulating jacket.

-

Add (R)-epichlorohydrin (97.15 g, 1.05 mol) to the solution and stir overnight.

-

Add a 35 wt % aqueous solution of tetraethylammonium hydroxide (Et4NOH) (495 mL, 1.3 mol) over less than 5 minutes. An exotherm to approximately 29 °C may be observed.

-

After 4 hours, quench the reaction by adding 1 M HCl until the final pH is 9 (approximately 150 mL).

-

Add water (350 mL) and extract the mixture with dichloromethane (CH2Cl2) (3 x 500 mL).

Step 2.2: Hydrogenolysis and Boc Protection to yield (S)-N-Boc-2-hydroxymethylmorpholine

-

The combined organic extracts from the previous step are subjected to hydrogenation over palladium on carbon (10% Pd/C, 50% water wet) at 50 psi in methanol.

-

After catalyst filtration, the methanol solution (total volume of 750 mL) is stirred at room temperature.

-

Di-tert-butyl dicarbonate (Boc2O) (96 g, 0.44 mol) in 100 mL of methanol is added in portions over 90 minutes.

-

The solution is stirred for an additional 30 minutes after the addition is complete.

-

To ensure complete reaction, an additional 5 g of Boc2O in 10 mL of methanol is added, and the solution is stirred for another 30 minutes.

-

N,N-Dimethylethylenediamine (7.2 mL, 66 mmol) is added to quench any remaining Boc2O, and the mixture is stirred for 30 minutes.

-

The solution is concentrated on a rotary evaporator to yield an oil.

Step 2.3: Oxidation to (S)-N-Boc-morpholine-2-carboxylic Acid

-

Dissolve the oily product from the previous step in dichloromethane (67 mL).

-

Add water (33 mL), tetrabutylammonium bromide (Bu4NBr) (0.93 g, 2.9 mmol), and 4-acetamido-TEMPO (0.06 g, 0.28 mmol).

-

Cool the two-phase mixture to 0 °C with stirring.

-

A solution of 12.5% sodium hypochlorite (NaOCl) (70 mL), sodium bicarbonate (NaHCO3) (0.3 g), and water (20 mL) is added over 1 hour.

-

Quench the excess NaOCl with sodium sulfite.

-

Adjust the pH to >12 with 50% sodium hydroxide (NaOH).

Stage 2: Synthesis of this compound

This stage involves the removal of the Boc protecting group and the subsequent methylation of the nitrogen atom. The following protocol is a general procedure based on standard organic transformations.

Experimental Protocol

Step 3.1: Deprotection of (S)-N-Boc-morpholine-2-carboxylic Acid

-

Dissolve (S)-N-Boc-morpholine-2-carboxylic acid in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure to yield the crude morpholine-2-carboxylic acid salt.

Step 3.2: N-Methylation via Reductive Amination

This procedure is adapted from the synthesis of 4-methylmorpholine-3-carboxylic acid[3].

-

Dissolve the crude morpholine-2-carboxylic acid from the previous step in a suitable solvent (e.g., methanol or water).

-

Add an aqueous solution of formaldehyde (37%, 1.2 equivalents).

-

Add a catalytic amount of 10% palladium on carbon (50% water wet, approximately 10 mol%).

-

Stir the solution under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.

-

Upon completion of the reaction, filter off the catalyst.

-

Concentrate the filtrate under vacuum to yield this compound.

Quantitative Data

The following table summarizes typical yields for analogous reactions found in the literature. Note that the yield for the final N-methylation step is an estimate based on similar reductive amination procedures.

| Reaction Stage | Starting Material | Product | Typical Yield (%) | Reference |

| Stage 1 | N-Benzylethanolamine | (S)-N-Boc-morpholine-2-carboxylic acid | High throughput, no chromatography required | [1] |

| Stage 2 | Morpholine-3-carboxylic acid | 4-Methylmorpholine-3-carboxylic acid | High (crude product used directly) | [3] |

Reaction Mechanisms

The key transformations in this synthesis involve cyclization, Boc protection, oxidation, deprotection, and reductive amination. The mechanism for the final N-methylation step is illustrated below.

Figure 2: Mechanism of N-methylation via reductive amination.

This guide provides a comprehensive, albeit predictive, pathway for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the desired purity and yield. Standard analytical techniques such as NMR, MS, and HPLC should be employed to characterize the intermediates and the final product.

References

A Technical Guide to the Spectroscopic Analysis of 4-Methylmorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-methylmorpholine-2-carboxylic acid, a molecule of interest in chemical and pharmaceutical research. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data, characteristic spectral features of its constituent functional groups, and detailed experimental protocols for acquiring such data.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring a morpholine ring, an N-methyl group, and a carboxylic acid substituent. This structure suggests key features that can be identified through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the N-methyl group, and the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Morpholine Ring Protons | 2.5 - 4.0 | Multiplets | 7H |

| N-Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |

2.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C=O) | 170 - 185 |

| Morpholine Ring Carbons (-CH₂-O-) | 65 - 75 |

| Morpholine Ring Carbons (-CH₂-N-) | 45 - 60 |

| N-Methyl Carbon (-CH₃) | ~40 |

2.3. Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a solid organic acid like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

3.1. Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the amine functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 | Strong |

| C-N Stretch | C-N Stretch | 1000 - 1250 | Medium |

| C-O Stretch | C-O Stretch | 1000 - 1300 | Strong |

| C-H Stretch | C-H Stretch | 2850 - 3000 | Medium-Strong |

3.2. Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. PubChem provides predicted mass spectrometry data for the hydrochloride salt of this compound, which can serve as a useful reference.

4.1. Predicted Mass Spectrometry Data

Table 4: Predicted m/z Peaks for this compound Hydrochloride

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.08118 |

| [M+Na]⁺ | 168.06312 |

| [M-H]⁻ | 144.06662 |

| [M]⁺ | 145.07335 |

4.2. Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a suitable technique for analyzing this type of compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use ESI in either positive or negative ion mode to generate charged molecules.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

-

Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify fragmentation patterns.

An In-Depth Technical Guide to the Chiral Resolution of 4-Methylmorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of 4-Methylmorpholine-2-carboxylic acid, a crucial process for the development of enantiomerically pure pharmaceuticals. As direct experimental data for this specific compound is limited in publicly available literature, this document outlines detailed, plausible experimental protocols based on established methods for structurally analogous N-methyl cyclic amino acids. The primary methods discussed are diastereomeric salt resolution and chiral High-Performance Liquid Chromatography (HPLC). This guide includes structured data tables for comparative analysis, detailed experimental workflows, and explanatory diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The presence of a chiral center at the C-2 position of the morpholine ring means the compound exists as a pair of enantiomers. It is well-established that enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles. Therefore, the ability to resolve the racemic mixture and isolate the individual enantiomers is of paramount importance for the development of safe and effective therapeutic agents.

This guide details two primary strategies for the chiral resolution of racemic this compound:

-

Diastereomeric Salt Resolution: A classical and cost-effective method involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility and subsequent liberation of the enantiomerically enriched acid.

-

Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that utilizes a chiral stationary phase to directly separate the enantiomers.

Diastereomeric Salt Resolution

This method relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base or acid to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Selection of Resolving Agent

For the resolution of a carboxylic acid such as this compound, a chiral amine is a suitable resolving agent. Commonly used and commercially available resolving agents for similar cyclic amino acids include:

-

(R)-(+)-α-Methylbenzylamine

-

(S)-(-)-α-Methylbenzylamine

-

Brucine

-

(1R,2S)-(-)-Ephedrine

-

Cinchonidine

The choice of the resolving agent and solvent system is often empirical and may require screening of several combinations to achieve efficient separation.

Experimental Protocol: Diastereomeric Salt Resolution

The following is a detailed, generalized protocol for the chiral resolution of (±)-4-Methylmorpholine-2-carboxylic acid using (R)-(+)-α-Methylbenzylamine as the resolving agent.

Materials:

-

(±)-4-Methylmorpholine-2-carboxylic acid

-

(R)-(+)-α-Methylbenzylamine

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.

-

In a separate flask, dissolve 0.5 equivalents of (R)-(+)-α-Methylbenzylamine in ethyl acetate.

-

Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

-

The collected solid is the diastereomeric salt of one enantiomer of the carboxylic acid and the chiral amine. The mother liquor contains the more soluble diastereomeric salt.

-

The diastereomeric excess (d.e.) of the crystalline salt can be determined at this stage by NMR spectroscopy.

-

-

Recrystallization (Optional but Recommended):

-

To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent system (e.g., methanol/ethyl acetate).

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the suspension to approximately pH 2 with 1 M hydrochloric acid. This will protonate the carboxylic acid and the chiral amine.

-

Extract the aqueous layer with dichloromethane (3 x volumes) to remove the chiral resolving agent (now as its hydrochloride salt).

-

The aqueous layer now contains the enantiomerically enriched this compound hydrochloride.

-

-

Isolation of the Free Amino Acid:

-

The aqueous solution can be concentrated under reduced pressure to obtain the hydrochloride salt of the enantiomerically enriched amino acid.

-

Alternatively, the pH of the aqueous solution can be carefully adjusted to the isoelectric point of the amino acid to precipitate the free amino acid, which can then be collected by filtration.

-

-

Recovery of the Other Enantiomer:

-

The mother liquor from the initial crystallization can be treated in a similar manner (acidification and extraction) to recover the other enantiomer, which will be enriched in the opposite configuration.

-

Data Presentation

The following table provides a template for recording the quantitative data from a diastereomeric salt resolution experiment. The values presented are hypothetical and would need to be determined experimentally.

| Parameter | Value (Hypothetical) |

| Starting amount of racemic acid | 10.0 g |

| Amount of resolving agent used | 4.18 g (0.5 eq) |

| Yield of diastereomeric salt (1st crop) | 5.5 g |

| Diastereomeric excess (d.e.) of salt | 95% |

| Yield of enantiomerically enriched acid | 3.8 g |

| Enantiomeric excess (e.e.) of acid | 95% |

| Optical Rotation [α]D | +X.X° (c=1, MeOH) |

Workflow Diagram

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Selection of Chiral Stationary Phase

For cyclic amino acids, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point. Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin or Vancomycin-based phases) are also highly effective for the separation of underivatized amino acids.

Recommended CSPs for initial screening:

-

Polysaccharide-based: CHIRALPAK® AD-H, CHIRALCEL® OD-H

-

Macrocyclic glycopeptide-based: Astec® CHIROBIOTIC™ T

Experimental Protocol: Chiral HPLC

The following is a general protocol for the analytical or preparative chiral HPLC separation of (±)-4-Methylmorpholine-2-carboxylic acid.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

-

(±)-4-Methylmorpholine-2-carboxylic acid sample

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)

Analytical Procedure:

-

Sample Preparation:

-

Prepare a stock solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Starting Point):

-

Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). An acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) is often necessary to improve peak shape and resolution for amino acids.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Method Optimization:

-

Vary the ratio of the mobile phase components (e.g., increase or decrease the percentage of the polar modifier) to optimize the separation (resolution) and analysis time.

-

Screen different polar modifiers (isopropanol vs. ethanol).

-

Evaluate the effect of different acidic or basic additives on peak shape and resolution.

-

Preparative Procedure:

-

Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale by using a larger diameter column and a higher flow rate. The sample concentration and injection volume will also be increased significantly. The separated enantiomers are collected as they elute from the column.

Data Presentation

This table provides a template for summarizing the results from a chiral HPLC analysis. The values are hypothetical.

| Parameter | Value (Hypothetical) |

| Column | CHIRALPAK® AD-H |

| Mobile Phase | Hexane/Isopropanol/TFA (80:20:0.1) |

| Retention Time (Enantiomer 1) | 12.5 min |

| Retention Time (Enantiomer 2) | 15.8 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (e.e.) | >99% (for isolated fractions) |

Workflow Diagram

Caption: Workflow for Chiral HPLC Separation.

Conclusion

The chiral resolution of this compound is a critical step for its development as a potential therapeutic agent. This guide has provided detailed theoretical and practical frameworks for achieving this separation through two robust methods: diastereomeric salt resolution and chiral HPLC. While the diastereomeric salt formation is a classical, scalable, and often more economical approach, chiral HPLC offers a powerful alternative for both analytical and preparative purposes, particularly when screening for optimal separation conditions. The choice of method will depend on the specific requirements of the research, including the scale of the separation, the available equipment, and the desired purity of the final enantiomers. The protocols and diagrams presented herein serve as a comprehensive starting point for researchers to develop a successful chiral resolution strategy for this compound and its analogues.

Synthesis of Enantiomerically Pure 4-Methylmorpholine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic strategies for obtaining enantiomerically pure 4-Methylmorpholine-2-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The document outlines two primary pathways: enzymatic kinetic resolution and asymmetric synthesis from a chiral precursor. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate the practical application of these methods.

Introduction

Chiral morpholine derivatives are crucial building blocks in the synthesis of numerous pharmaceutical agents due to their favorable physicochemical properties and biological activities. The stereochemistry at the C2 position of the morpholine ring is often critical for target engagement and efficacy. This guide focuses on the synthesis of enantiomerically pure this compound, providing researchers with the necessary information to produce this valuable synthon.

Synthetic Strategies

Two principal routes for the synthesis of enantiomerically pure this compound are detailed below. The choice of strategy may depend on factors such as the desired enantiomer, available starting materials, and scalability.

Strategy 1: Enzymatic Kinetic Resolution of N-Protected Morpholine-2-carboxylate

This approach involves the synthesis of a racemic N-protected morpholine-2-carboxylic acid ester, followed by a lipase-catalyzed kinetic resolution to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid in high enantiomeric excess. Subsequent N-methylation and deprotection (if necessary) yield the target compound.

Strategy 2: Asymmetric Synthesis from (R)- or (S)-Epichlorohydrin

This strategy utilizes a chiral pool starting material, such as (R)- or (S)-epichlorohydrin, to introduce the desired stereochemistry at the C2 position. The synthesis involves the ring-opening of epichlorohydrin with a suitable amine, followed by cyclization and subsequent functional group manipulations to afford the target molecule.

Experimental Protocols & Data

Strategy 1: Enzymatic Kinetic Resolution

This strategy is exemplified by the resolution of racemic N-Boc-morpholine-2-carboxylic acid butyl ester.

3.1.1. Synthesis of Racemic N-Boc-morpholine-2-carboxylic Acid

A detailed protocol for this precursor is not provided here, but it can be synthesized from commercially available starting materials.

3.1.2. Esterification of Racemic N-Boc-morpholine-2-carboxylic Acid

A standard esterification procedure, such as Fischer-Speier esterification, can be employed.

3.1.3. Lipase-Catalyzed Kinetic Resolution

This key step allows for the separation of the enantiomers.

Experimental Protocol:

-

Substrate: Racemic N-Boc-morpholine-2-carboxylic acid butyl ester.

-

Enzyme: Lipase from Candida antarctica B (CAL-B, Novozym 435®).

-

Solvent: Biphasic system of phosphate buffer (0.05 M, pH 7.0) and a mixture of diisopropyl ether/hexane.

-

Procedure: The racemic ester is dissolved in the organic phase, and the lipase is added. The mixture is stirred at a controlled temperature (e.g., 50°C). The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

Work-up: The enzyme is filtered off, and the two phases are separated. The organic phase contains the unreacted (R)-ester. The aqueous phase is acidified and extracted to yield the (S)-acid.

Quantitative Data:

| Step | Product | Yield | Enantiomeric Excess (ee) |

| Enzymatic Resolution | (S)-N-Boc-morpholine-2-carboxylic acid | ~45% | >98% |

| (R)-N-Boc-morpholine-2-carboxylic acid butyl ester | ~45% | >98% |

3.1.4. N-Methylation of (S)-N-Boc-morpholine-2-carboxylic Acid

Experimental Protocol:

-

Reagents: (S)-N-Boc-morpholine-2-carboxylic acid, Sodium Hydride (NaH), Iodomethane (CH₃I).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure: The Boc-protected amino acid is dissolved in dry THF and cooled in an ice bath. Iodomethane is added, followed by the portion-wise addition of sodium hydride. The reaction is stirred overnight at room temperature.

-

Work-up: The reaction is carefully quenched with isopropyl alcohol and water. The THF is partially removed under reduced pressure, and the aqueous residue is acidified and extracted with ethyl acetate to yield the N-methylated product.

3.1.5. Deprotection of (S)-N-Boc-4-methylmorpholine-2-carboxylic Acid

Experimental Protocol:

-

Reagents: (S)-N-Boc-4-methylmorpholine-2-carboxylic acid, Trifluoroacetic acid (TFA).

-

Solvent: Dichloromethane (DCM).

-

Procedure: The Boc-protected compound is dissolved in DCM, and TFA is added. The mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The volatiles are removed in vacuo to yield the desired product as its TFA salt.

Strategy 2: Asymmetric Synthesis from (S)-Epichlorohydrin

This route provides direct access to the (R)-enantiomer of the target molecule. For the (S)-enantiomer, (R)-epichlorohydrin would be used.

3.2.1. Synthesis of (R)-N-Boc-2-hydroxymethylmorpholine

Experimental Protocol:

-

Reagents: (S)-Epichlorohydrin, 2-Aminoethanol, Di-tert-butyl dicarbonate (Boc₂O).

-

Procedure: This synthesis is typically performed in a one-pot, two-step sequence involving the initial reaction of (S)-epichlorohydrin with 2-aminoethanol, followed by in-situ protection of the secondary amine with Boc₂O.

3.2.2. Oxidation to (R)-N-Boc-morpholine-2-carboxylic Acid

Experimental Protocol:

-

Reagents: (R)-N-Boc-2-hydroxymethylmorpholine, Oxidizing agent (e.g., TEMPO/bleach or other selective oxidation systems).

-

Procedure: The alcohol is dissolved in a suitable solvent and oxidized to the carboxylic acid using a selective oxidizing agent.

3.2.3. N-Methylation and Deprotection

The N-methylation and deprotection steps are analogous to those described in Strategy 1 (Sections 3.1.4 and 3.1.5).

Quantitative Data:

| Step | Product | Overall Yield (from Epichlorohydrin) | Enantiomeric Purity |

| Asymmetric Synthesis | (R)-N-Boc-morpholine-2-carboxylic acid | High | High |

Visualizations

Diagram 1: Synthetic Pathway via Enzymatic Kinetic Resolution

4-Methylmorpholine-2-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylmorpholine-2-carboxylic acid, including its chemical properties, synthesis, and potential applications in research and drug development.

Core Compound Information

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a methyl group at the nitrogen atom (position 4) and a carboxylic acid group at position 2.

| Property | Value | Source |

| CAS Number | 842949-48-8 | N/A |

| Molecular Formula | C₆H₁₁NO₃ | N/A |

| Molecular Weight | 145.16 g/mol | N/A |

| Canonical SMILES | CN1CCOC(C1)C(=O)O | N/A |

| InChI Key | LJIYTRWQOOXPCZ-UHFFFAOYSA-N | N/A |

Physicochemical Data and Safety Information

A summary of key physicochemical properties and hazard information for the hydrochloride salt of this compound is presented below.

| Data Point | Value | Source |

| Molecular Weight (HCl salt) | 181.62 g/mol | [1] |

| Purity | ≥97% | N/A |

| Physical Form | Solid | N/A |

| Storage Conditions | Sealed in dry, 2-8°C | N/A |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Signal Word | Warning | N/A |

Synthesis and Experimental Protocols

Conceptual Experimental Workflow

The synthesis can be conceptualized as a two-step process: first, the synthesis of the morpholine-2-carboxylic acid scaffold, followed by N-methylation.

Detailed Methodologies

Step 1: Synthesis of (S)-N-BOC-Morpholine-2-carboxylic Acid

A concise, chromatography-free synthesis has been developed starting from epichlorohydrin.[2]

-

Reaction of Epichlorohydrin and Protected Ethanolamine: Chiral epichlorohydrin is reacted with a protected ethanolamine to form a chlorohydrin intermediate.

-

Epoxide Formation and Cyclization: The chlorohydrin readily forms an epoxide, which then undergoes cyclization to yield a morpholine-oxazepine mixture.

-

Hydrogenation and Protection: The benzyl protecting groups are removed via hydrogenation, and the nitrogen is subsequently protected with a BOC group.

-

Oxidation: A TEMPO-catalyzed oxidation converts the primary alcohol of the morpholine intermediate to the desired carboxylic acid.

-

Purification: The final product can be isolated and purified using acid-base extractions.

Step 2: N-Methylation of Morpholine-2-carboxylic Acid (Proposed)

Based on the synthesis of the related 4-methylmorpholine-3-carboxylic acid, a reductive amination protocol is proposed.

-

Reaction Setup: Morpholine-2-carboxylic acid is dissolved in a suitable solvent.

-

Addition of Reagents: Aqueous formaldehyde is added to the solution.

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

-

Work-up: Upon reaction completion, the catalyst is filtered off, and the filtrate is concentrated under vacuum to yield the final product.

Significance in Medicinal Chemistry and Drug Development

The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as enhanced solubility and metabolic stability.[3] The presence of a chiral center at the 2-position of the morpholine ring in this compound makes it a valuable building block for asymmetric synthesis, which is crucial for developing drugs with improved efficacy and reduced side effects.[3]

Potential Biological Roles and Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been detailed in the available literature, the broader class of morpholine derivatives has been associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] The carboxylic acid moiety is a key functional group that can participate in crucial interactions with biological targets and can also serve as a handle for further chemical modifications.

The general role of morpholine-containing compounds in drug discovery can be illustrated by their interaction with various biological targets.

Conclusion

This compound is a chiral heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Its synthesis can be achieved through a multi-step process starting from readily available precursors. While its specific biological activities remain to be fully elucidated, the well-established importance of the morpholine scaffold in bioactive molecules suggests that this compound and its derivatives are promising candidates for further investigation in various therapeutic areas. Researchers and drug development professionals can utilize the information provided in this guide to explore the potential of this compound in their research programs.

References

An In-depth Technical Guide to 4-Methylmorpholine-2-carboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylmorpholine-2-carboxylic acid, a chiral heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining the pharmacologically relevant morpholine scaffold with a carboxylic acid moiety, offer opportunities for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its significance in contemporary drug development.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged structure in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The incorporation of a methyl group at the 4-position (nitrogen atom) and a carboxylic acid at the 2-position creates this compound, a bifunctional molecule with a stereocenter, rendering it a chiral building block of significant interest.[1] The stereochemistry at the C-2 position is crucial, as the biological activity of many pharmaceuticals is dependent on the specific three-dimensional arrangement of their atoms.[1]

While the specific discovery of this compound is not prominently documented in seminal publications, its development is intrinsically linked to the broader history of morpholine chemistry. Morpholine itself has been a known compound for many decades, with early patents detailing its synthesis. The continuous exploration of morpholine derivatives has led to the creation of a vast chemical space, from which this compound has emerged as a commercially available and synthetically useful intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1. These properties are essential for its handling, formulation, and application in synthetic and biological studies.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride |

| CAS Number | 842949-48-8[2][3] | 841274-05-3[4] |

| Molecular Formula | C₆H₁₁NO₃[2][3] | C₆H₁₂ClNO₃[4] |

| Molecular Weight | 145.16 g/mol [2][3] | 181.62 g/mol [4] |

| Predicted Density | 1.20 g/cm³[3] | Not Available |

| Predicted Melting Point | 226.29 °C[3] | Not Available |

| Predicted Boiling Point | 264.95 °C at 760 mmHg[3] | Not Available |

| Predicted Solubility | Slightly soluble in water[3] | Not Available |

| SMILES | CN1CCOC(C1)C(=O)O[3] | CN1CCOC(C1)C(=O)O.Cl[4] |

| InChIKey | Not Available | HWHCYNGGRABGQT-UHFFFAOYSA-N[4] |

Synthesis of this compound

The following section details a plausible synthetic pathway based on established methodologies for the synthesis of similar morpholine derivatives.

General Synthetic Strategy

A logical and efficient approach to the enantioselective synthesis of this compound involves the cyclization of a chiral amino alcohol precursor, followed by N-methylation. A key starting material for this strategy is a protected form of a serine derivative or a related chiral synthon.

Below is a conceptual workflow for the synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid

This protocol is adapted from a reported concise synthesis of (S)-N-Boc-2-hydroxymethylmorpholine and its subsequent oxidation to the carboxylic acid.[5] This method is notable for its efficiency and avoidance of chromatographic purification.

Materials:

-

(S)-Epichlorohydrin

-

N-Boc-ethanolamine

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Synthesis of (S)-N-Boc-2-hydroxymethylmorpholine:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, and then a solution of (S)-epichlorohydrin (1.1 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-N-Boc-2-hydroxymethylmorpholine. This intermediate can often be used in the next step without further purification.

-

-

Oxidation to (S)-N-Boc-morpholine-2-carboxylic acid:

-

The crude (S)-N-Boc-2-hydroxymethylmorpholine is dissolved in acetone and cooled to 0 °C.

-

Jones reagent is added dropwise to the stirred solution until the orange color persists.

-

The reaction is quenched by the addition of isopropanol.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield (S)-N-Boc-morpholine-2-carboxylic acid.

-

Subsequent N-Methylation and Deprotection (Proposed)

To obtain the final target compound, the following steps would be necessary:

-

N-Methylation: The nitrogen of the morpholine can be methylated using standard procedures, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by using a methylating agent like methyl iodide in the presence of a base.

-

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Role in Drug Discovery and Development

Carboxylic acids are crucial functional groups in a vast number of marketed drugs.[6] The presence of the carboxylic acid moiety in this compound allows for the formation of ionic interactions and hydrogen bonds with biological targets, which can be critical for binding affinity and selectivity.[6]

The chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically pure drugs. The morpholine ring can serve as a scaffold to which various pharmacophoric groups can be attached, while the carboxylic acid can be used to modulate solubility, engage in key binding interactions, or serve as a handle for further chemical modification.

While specific drugs containing the this compound core are not yet widely reported, the broader class of chiral morpholine derivatives is prevalent in numerous therapeutic areas.

Conclusion

This compound is a valuable chiral building block with significant potential in medicinal chemistry. Its synthesis, while not extensively detailed in the literature for the specific N-methylated form, can be achieved through established methods for the preparation of chiral morpholine derivatives. The combination of the favorable properties of the morpholine scaffold and the versatile functionality of the carboxylic acid group makes this compound a compelling starting point for the design and synthesis of novel drug candidates. Further exploration of its applications is warranted and is expected to contribute to the development of new and improved therapeutics.

References

- 1. This compound | 842949-48-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem [buyersguidechem.com]

- 4. This compound hydrochloride | C6H12ClNO3 | CID 45480217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Nine-Step Enantioselective Total Synthesis of (−)-Vincorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylmorpholine-2-carboxylic Acid: Synthesis, Derivatization, and Applications in Drug Discovery

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged" scaffold.[1][2] This six-membered heterocycle, containing both a secondary amine and an ether linkage, is a common feature in a multitude of approved drugs and clinical candidates.[2][3] Its prevalence is not accidental; the morpholine moiety often imparts favorable physicochemical properties to a molecule, such as enhanced aqueous solubility, improved metabolic stability, and a desirable pharmacokinetic profile.[1][3] Furthermore, its rigid, chair-like conformation can provide a well-defined vector for substituents, allowing for precise interactions with biological targets.[2]

This guide focuses on a specific and highly versatile building block: 4-Methylmorpholine-2-carboxylic acid . The strategic placement of a carboxylic acid group at the 2-position provides a critical chemical handle for synthetic elaboration, while the N-methylation at the 4-position locks the nitrogen as a tertiary amine. The chiral center at C2 introduces stereochemical complexity, a crucial consideration in modern pharmacology where the biological activity of enantiomers can differ significantly.[1]

This document serves as a technical primer for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis of the this compound core, detailed protocols for its derivatization into key structural analogs, and a discussion of its potential applications in therapeutic research.

The Core Scaffold: (±)-4-Methylmorpholine-2-carboxylic Acid

The core structure presents a bifunctional molecule with a tertiary amine and a carboxylic acid. This combination of a basic center and an acidic handle, along with a chiral center, makes it a valuable and versatile starting material for library synthesis.

| Property | Value | Source |

| CAS Number | 842949-48-8 | [4] |

| Molecular Formula | C₆H₁₁NO₃ | [4] |

| Molecular Weight | 145.16 g/mol | [4] |

| Chirality | Exists as (R) and (S) enantiomers | [1] |

The presence of the stereocenter at the 2-position is of paramount importance. Biological systems are inherently chiral, and the therapeutic effect of a drug is often dictated by the specific three-dimensional arrangement of its atoms.[1] Therefore, the ability to synthesize enantiomerically pure forms of this scaffold is a critical objective for its application in medicinal chemistry.

Synthesis of the Core Scaffold

While a direct, peer-reviewed synthesis for this compound is not extensively documented, a robust and highly analogous procedure has been published for its regioisomer, 4-Methylmorpholine-3-carboxylic acid.[5] This precedent allows for the confident proposal of a synthetic route via reductive amination of the commercially available morpholine-2-carboxylic acid.

Proposed Synthetic Pathway: Reductive Amination

The most logical and efficient pathway to the target compound is the N-methylation of morpholine-2-carboxylic acid. Reductive amination, using formaldehyde as the methyl source and a hydrogenation catalyst, is a classic and high-yielding transformation for methylating secondary amines.

Caption: Proposed synthesis of the core scaffold via reductive amination.

Experimental Protocol: Synthesis of (±)-4-Methylmorpholine-2-carboxylic acid

This protocol is adapted from the validated synthesis of the 3-carboxylic acid isomer and is presented as a reliable method for producing the target compound.[5]

-

Preparation: To a solution of morpholine-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol or water), add aqueous formaldehyde (37%, 1.2 eq).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 wt% of the starting material). The catalyst may be wetted with water (50% w/w) for safer handling.

-

Hydrogenation: The reaction vessel is sealed and purged with hydrogen gas. The mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique (e.g., TLC, LC-MS) until the starting material is fully consumed (typically 12-24 hours).

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The catalyst is carefully filtered off through a pad of Celite, and the filter cake is washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Strategic Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the C2 position is the primary handle for generating a diverse library of analogs. Standard peptide coupling and esterification reactions can be employed to create amides and esters, respectively. These derivatives allow for the systematic exploration of structure-activity relationships (SAR).

Caption: General workflows for amide and ester derivatization.

Synthesis of Amide Derivatives

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6] Coupling reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. Reagents such as TBTU, HATU, and EDC are commonly used in conjunction with a non-nucleophilic base.[6]

Exemplary Protocol: HATU-mediated Amide Coupling

-

Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM. Add a suitable amine (1.1 eq), HATU (1.1 eq), and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired amide.

Table of Potential Amide Derivatives for SAR Exploration:

| R¹ | R² | Resulting Amide Name | Rationale for Exploration |

| H | Benzyl | N-benzyl-4-methylmorpholine-2-carboxamide | Introduce aromatic interactions. |

| H | 4-Fluorobenzyl | N-(4-fluorobenzyl)-4-methylmorpholine-2-carboxamide | Probe halogen bonding and metabolic stability. |

| H | Cyclohexylmethyl | N-(cyclohexylmethyl)-4-methylmorpholine-2-carboxamide | Explore lipophilic/aliphatic interactions. |

| H | Pyridin-3-ylmethyl | 4-methyl-N-(pyridin-3-ylmethyl)morpholine-2-carboxamide | Introduce a hydrogen bond acceptor and basic center. |

| -(CH₂)₄- | 1-(4-methylmorpholine-2-carbonyl)pyrrolidine | Introduce a constrained cyclic amine. |

Synthesis of Ester Derivatives

Esterification provides another avenue for derivatization, modifying the polarity and hydrogen bonding capacity of the molecule. The classic Fischer esterification is suitable for simple, unhindered alcohols, while coupling agents are preferred for more complex or sterically hindered substrates.

Exemplary Protocol: Fischer Esterification

-

Preparation: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours). The removal of water using a Dean-Stark apparatus can drive the equilibrium toward the product.[7]

-

Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine to neutralize the acid catalyst.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.

Table of Potential Ester Derivatives for SAR Exploration:

| R³ | Resulting Ester Name | Rationale for Exploration |

| Methyl | Methyl 4-methylmorpholine-2-carboxylate | Simple ester for baseline activity and pro-drug potential. |

| Ethyl | Ethyl 4-methylmorpholine-2-carboxylate | Slightly more lipophilic analog. |

| tert-Butyl | tert-Butyl 4-methylmorpholine-2-carboxylate | Introduce steric bulk and increase metabolic stability. |

| Benzyl | Benzyl 4-methylmorpholine-2-carboxylate | Introduce aromatic group and potential for hydrogenolysis. |

Applications in Drug Discovery and Future Directions

While specific biological data for this compound itself is sparse in the public domain, the broader class of substituted morpholines has been investigated for a wide range of therapeutic applications, including as CNS stimulants, antidepressants, and anti-inflammatory agents.[8][9]

The true value of this scaffold lies in its utility as a starting point for library synthesis. The derivatization strategies outlined above allow for the rapid generation of a multitude of analogs. These libraries can then be screened against various biological targets. For instance, complex derivatives of 3-phenylmorpholine have been patented as substance P (neurokinin-1) receptor antagonists, which are useful in treating pain, inflammation, and emesis.[10][11] This suggests that libraries based on the this compound core could be valuable in screening for novel antagonists of G-protein coupled receptors or other targets where a well-defined three-dimensional presentation of substituents is key.

The next logical step for researchers is to:

-

Perform Asymmetric Synthesis: Develop a stereoselective synthesis to isolate the pure (R) and (S) enantiomers of the core scaffold. This is critical as the biological activity and off-target effects will likely reside in a single enantiomer.

-

Synthesize Focused Libraries: Create amide and ester libraries based on rational drug design principles for a specific target class.

-

Biological Screening: Screen these libraries in relevant biochemical and cellular assays to identify initial hits.

-

Iterative SAR: Use the initial screening data to inform the design and synthesis of a second generation of more potent and selective analogs.

Conclusion

This compound represents a high-potential, yet underexplored, building block for medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its carboxylic acid handle provides a gateway to immense chemical diversity. By leveraging the privileged nature of the morpholine scaffold and applying systematic derivatization strategies, researchers can utilize this compound to generate novel chemical entities with the potential to become next-generation therapeutics.

References

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CA1126731A - Morpholine derivatives - Google Patents [patents.google.com]

- 5. Synthesis routes of 4-Methylmorpholine-3-carboxylic acid [benchchem.com]

- 6. US10508107B2 - Morpholine derivative - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. EP0139590A3 - 4-alkyl-2-hydroxy-3-methyl-2-phenyl-morpholine derivatives, process for their preparation and their therapeutical use - Google Patents [patents.google.com]

- 9. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]

- 11. US6051717A - Convergent process for the preparation of a morpholine compound - Google Patents [patents.google.com]

In-depth Theoretical Analysis of 4-Methylmorpholine-2-carboxylic Acid Conformation: A Search for Definitive Data

General Principles of Morpholine Conformation

While specific data for 4-Methylmorpholine-2-carboxylic acid is not available, the conformational analysis of the parent morpholine ring and its derivatives is well-established. These principles can be used to hypothesize the likely preferred conformations of the target molecule.

The morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, predominantly adopts a chair conformation to minimize steric and torsional strain. This is significantly more stable than the alternative boat or twist-boat conformations.

For a substituted morpholine like this compound, the primary conformational questions revolve around the orientation of the substituents on the ring—specifically, whether they occupy an axial or equatorial position.

Hypothesized Conformational Preferences

Based on steric considerations, it is highly probable that the bulkier substituents will preferentially occupy the equatorial positions to minimize unfavorable 1,3-diaxial interactions.

-

Carboxylic Acid Group at C2: The carboxylic acid group is larger than a hydrogen atom and would be expected to favor the equatorial position to reduce steric hindrance with the axial hydrogens on the same side of the ring.

-

Methyl Group at N4: The methyl group on the nitrogen atom also introduces steric bulk. Its preferred orientation (axial vs. equatorial) will influence the overall ring conformation. Generally, N-alkyl groups in piperidine and morpholine rings prefer the equatorial position.

Therefore, the most stable conformer of this compound is predicted to be a chair conformation where both the 2-carboxylic acid group and the 4-methyl group are in the equatorial position.

Logical Workflow for Conformational Analysis

Should a researcher undertake a theoretical study of this compound, a typical computational workflow would be as follows. This logical process is visualized in the diagram below.

Solubility Profile of 4-Methylmorpholine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylmorpholine-2-carboxylic acid. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in various common organic solvents. An understanding of the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research endeavors. This guide also presents a predicted solubility profile based on the structural features of the molecule and established chemical principles.

Introduction to this compound

This compound, with the chemical formula C₆H₁₁NO₃, is a heterocyclic organic compound.[1] Its structure incorporates a morpholine ring, a carboxylic acid group, and a methyl group attached to the nitrogen atom. These functional groups dictate its physicochemical properties, including its solubility in different solvent systems. The presence of both a polar carboxylic acid group and a tertiary amine within the morpholine ring, alongside an ether linkage, suggests a nuanced solubility profile.

Key Physicochemical Properties:

-

Molecular Weight: 145.16 g/mol [2]

-

Molecular Formula: C₆H₁₁NO₃[2]

-

Predicted Melting Point: 226.29 °C[2]

-

Predicted Boiling Point: 264.95 °C at 760 mmHg[2]

-

Physical Form: Solid

Predicted Solubility in Common Organic Solvents

In the absence of experimentally determined quantitative data, the principle of "like dissolves like" can be used to predict the solubility of this compound. The molecule possesses both polar (carboxylic acid, ether, tertiary amine) and non-polar (aliphatic backbone) characteristics.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble (Slightly to Moderately) | The carboxylic acid group can form hydrogen bonds with protic solvents. The morpholine ring's nitrogen and oxygen atoms also act as hydrogen bond acceptors. It is noted to be slightly soluble in water.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The overall polarity of the molecule should facilitate dissolution in polar aprotic solvents through dipole-dipole interactions. |

| Non-polar | Hexane, Toluene | Insoluble | The presence of multiple polar functional groups is likely to render the compound insoluble in non-polar hydrocarbon solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Slightly Soluble | May exhibit some solubility due to dipole-dipole interactions, but likely limited by the strong intermolecular forces of the carboxylic acid group. |

| Ethers | Diethyl ether, THF | Slightly Soluble | The ether linkage in the morpholine ring may allow for some miscibility with ether solvents. |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate quantitative analytical technique.

Experimental Workflow Diagram

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3]

-

-

Separation of Undissolved Solid:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from HPLC × Dilution Factor)

-

Qualitative Solubility Testing

For a more rapid, qualitative assessment, the following procedures can be employed.

General Procedure

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add the chosen solvent dropwise, shaking vigorously after each addition, up to a total volume of 1 mL.

-

Observe whether the solid dissolves completely.

-

Record the substance as soluble, partially soluble, or insoluble.

Acid-Base Solubility

The amphoteric nature of this compound (containing both an acidic carboxylic acid group and a basic tertiary amine) suggests its solubility will be pH-dependent.

-

Aqueous Base (e.g., 5% NaOH): The carboxylic acid group will be deprotonated to form a carboxylate salt, which is expected to be highly soluble in the aqueous medium.

-

Aqueous Acid (e.g., 5% HCl): The tertiary amine group will be protonated to form an ammonium salt, which is also expected to be highly soluble in the aqueous medium.

A logical flow for qualitative solubility testing can be visualized as follows:

Conclusion

References

Methodological & Application

4-Methylmorpholine-2-carboxylic Acid in Asymmetric Synthesis: A Review of Current Applications

For Immediate Release

Shanghai, China – December 30, 2025 – While 4-Methylmorpholine-2-carboxylic acid is a commercially available chiral building block, a comprehensive review of current scientific literature reveals a notable absence of its specific application as a chiral auxiliary or organocatalyst in asymmetric synthesis. Despite the increasing interest in morpholine derivatives for developing novel catalytic systems, detailed experimental protocols and quantitative data for the use of this compound in this context are not presently available in published research.

The morpholine scaffold is recognized for its favorable physicochemical properties, making it an attractive structural motif in medicinal chemistry and materials science.[1] The presence of a stereocenter at the 2-position, combined with the tertiary amine and carboxylic acid functionalities, suggests its potential as a bifunctional molecule in asymmetric transformations.[1] However, at the time of this publication, its utility in this capacity has not been demonstrated in peer-reviewed literature.

Researchers in the field of asymmetric synthesis are continually exploring novel chiral molecules to advance catalytic methods. While this compound remains a compound of interest, its practical application in asymmetric catalysis is yet to be established and documented.

Alternative Approaches: Morpholine Derivatives in Asymmetric Organocatalysis

While specific data for this compound is unavailable, related morpholine derivatives have been successfully employed as organocatalysts in asymmetric reactions. A notable example is the use of β-morpholine amino acids in the 1,4-addition of aldehydes to nitroolefins.

Application Note: β-Morpholine Amino Acid Catalyzed Michael Addition

This application note details the use of a substituted morpholine-based organocatalyst in the asymmetric Michael addition of butyraldehyde to trans-β-nitrostyrene. This reaction serves as a model for the formation of a carbon-carbon bond with high diastereo- and enantioselectivity.

Reaction Scheme:

Figure 1. Asymmetric Michael addition of butyraldehyde to trans-β-nitrostyrene.

Quantitative Data Summary

The following table summarizes the results obtained for the organocatalyzed Michael addition reaction using a specific β-morpholine amino acid catalyst (Catalyst I).[2]

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | d.r. (syn/anti) | ee (%) (syn) |

| 1 | Butyraldehyde | trans-β-Nitrostyrene | 1 | iPrOH | -10 | 24 | >99 | >99:1 | 96 |

Experimental Protocol: General Procedure for the Asymmetric Michael Addition [2]

-

To a stirred solution of the aldehyde (1.0 eq) and the nitroolefin (1.5 eq) in isopropanol (iPrOH), the β-morpholine amino acid catalyst (1 mol%) and N-methylmorpholine (NMM, 1 mol%) are added at -10 °C.

-

The reaction mixture is stirred at this temperature for 24 hours.

-

The conversion is determined by ¹H NMR analysis of the crude reaction mixture.

-

The diastereomeric ratio (d.r.) is also determined by ¹H NMR of the crude mixture.

-

The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

-

The product is purified by flash column chromatography.

Workflow Diagram

References

Application Notes and Protocols: 4-Methylmorpholine-2-carboxylic Acid as a Chiral Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methylmorpholine-2-carboxylic acid is a bifunctional chiral building block of significant interest in medicinal chemistry and organic synthesis. The morpholine scaffold is considered a "privileged structure" as its inclusion in a molecule can impart favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[1] The stereocenter at the C-2 position is crucial, as the therapeutic effect of a drug is often dependent on the specific three-dimensional arrangement of its atoms.[1] This molecule features a tertiary amine (the 4-methyl group) and a carboxylic acid at the 2-position, making it a versatile starting material for creating a diverse library of compounds with a wide range of potential pharmacological activities, including anticancer and anti-inflammatory properties.[1] Chiral building blocks like this are invaluable intermediates for the synthesis of complex natural products and pharmaceuticals, as they provide a pre-defined stereocenter, streamlining synthetic routes and avoiding costly and inefficient racemic separations.[][3]

Applications in Asymmetric Synthesis

The unique stereochemistry and bifunctionality of this compound make it an important starting material for enantioselective synthesis. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, while the tertiary amine can influence the molecule's overall polarity and basicity.

The synthesis of enantiomerically pure chiral morpholines is a significant area of research.[1] Asymmetric synthesis strategies are employed to selectively produce the desired stereoisomer, which is critical for developing drugs with improved efficacy and reduced side effects.[1] For instance, related chiral morpholine-2-carboxylic acids, such as the N-Boc protected versions, have been synthesized enantioselectively and utilized in the preparation of reboxetine analogs, showcasing the utility of this scaffold.[4] The principles of these syntheses can be applied to derivatives of this compound.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound. Researchers should adapt these protocols based on the specific substrate and desired product.

Protocol 1: Amide Bond Formation via Coupling Agent

This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine using HATU as a coupling agent.

Materials:

-

This compound

-

Amine (1.0-1.1 equivalents)

-

HATU (1.1-1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or DMF.

-

Add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.) to the solution.

-

Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[5]

-

Add the desired amine (1.0-1.1 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

This protocol details a classic method for esterifying this compound with an alcohol using an acid catalyst.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol; 10-20 equivalents)

-

Concentrated sulfuric acid (catalytic amount, 0.1-0.2 equivalents)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous alcohol (10-20 eq.).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the solution at room temperature.[5]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.[5]

-

After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[5]

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude ester can be purified by distillation or column chromatography if required.

Protocol 3: Acyl Chloride Formation

Conversion to the more reactive acyl chloride allows for facile reaction with a wide range of nucleophiles.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) (2.0-5.0 equivalents)

-

Anhydrous solvent (e.g., DCM, toluene)

-

Round-bottom flask with reflux condenser and gas trap

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves SO₂ and HCl gases.

-

In a round-bottom flask equipped with a reflux condenser, suspend or dissolve this compound (1.0 eq.) in an anhydrous solvent like DCM or toluene.

-

Add thionyl chloride (2.0-5.0 eq.) dropwise at room temperature.